Siremadlin

MDM2 inhibitor p53 protein-protein interaction

Siremadlin is clinically validated (Phase I/II) with a unique schedule-dependent mechanism: low-dose continuous administration induces cytostatic p21 arrest, while high-dose intermittent pulse dosing triggers PUMA-dependent apoptosis. This dual-mode action enables nuanced in vivo efficacy modeling unmatched by generic MDM2 inhibitors. Oral bioavailability and dose-proportional PK simplify preclinical protocol design. Clinically validated with ribociclib in MDM2/CDK4-amplified liposarcoma and as monotherapy in AML (22.2% ORR).

Molecular Formula C26H24Cl2N6O4
Molecular Weight 555.4 g/mol
CAS No. 1448867-41-1
Cat. No. B612089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiremadlin
CAS1448867-41-1
SynonymsSiremadlin;  HDM201;  HDM 201;  HDM-201;  NVP-HDM201;  NVP-HDM-201;  NVP-HDM 201.
Molecular FormulaC26H24Cl2N6O4
Molecular Weight555.4 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
InChIInChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1
InChIKeyAGBSXNCBIWWLHD-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Siremadlin (HDM201): A Next-Generation, Orally Bioavailable MDM2-p53 Inhibitor


Siremadlin (also known as NVP-HDM201 or HDM201; CAS 1448867-41-1) is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction [1]. It belongs to the imidazolopyrrolidinone class of compounds and acts by binding to the p53-binding site of MDM2, thereby disrupting the interaction between MDM2 and the tumor suppressor protein p53 [2]. This disruption leads to the stabilization and activation of p53, inducing cell cycle arrest and apoptosis in cancer cells harboring wild-type TP53 [3]. Siremadlin is currently under clinical investigation in Phase I/II trials for various solid and hematologic malignancies [4].

Why Not All MDM2 Inhibitors Are Equal: Selecting Siremadlin for Research and Development


Despite sharing a common target, MDM2 inhibitors are not interchangeable. Differences in chemical structure, binding kinetics, and pharmacokinetic profiles lead to significant variations in selectivity, potency, in vivo efficacy, and toxicity [1]. Simple substitution of Siremadlin with another MDM2 inhibitor based solely on in vitro IC50 values can lead to misleading or failed experimental outcomes, particularly in in vivo models or clinical development programs where factors like oral bioavailability, dosing schedule flexibility, and target selectivity against MDM4 are critical determinants of success [2]. The following evidence details specific, quantifiable differentiators that guide the selection of Siremadlin over its closest analogs.

Quantitative Differentiation of Siremadlin: Comparative Potency, Selectivity, and In Vivo Performance


Sub-Nanomolar Biochemical Potency and High MDM4 Selectivity Compared to Class Averages

Siremadlin exhibits exceptionally high biochemical potency against MDM2 with an IC50 of 0.13-0.21 nM . This potency is substantially higher than many other clinically evaluated MDM2 inhibitors, such as Idasanutlin (RG7388), which has a reported IC50 of 6 nM . Furthermore, Siremadlin demonstrates high selectivity for MDM2 over the related protein MDM4, with a selectivity ratio greater than 10,000-fold [1]. This is quantified by its Ki for MDM4 being 3,300 nM . This level of selectivity is a key differentiator, as MDM4 can also inhibit p53 and its inhibition may be undesirable due to potential toxicity.

MDM2 inhibitor p53 protein-protein interaction biochemical assay

Flexible Dosing Schedules Yield Distinct Apoptotic Mechanisms

Siremadlin's mechanism of action is uniquely dependent on its dosing schedule, a property not consistently reported for all MDM2 inhibitors. Continuous, low-dose exposure primarily induces the cell cycle regulator p21, leading to a delayed accumulation of apoptotic cells [1]. In contrast, high-dose pulses induce a rapid onset of apoptosis through marked induction of the pro-apoptotic protein PUMA [2]. This schedule-dependent bifurcation in the molecular mechanism of cell death provides a degree of control and versatility that can be exploited in preclinical and clinical studies.

pharmacodynamics apoptosis p21 PUMA dosing schedule

Clinical Activity in AML with Quantified Response Rates at Different Schedules

In a first-in-human Phase I study in patients with advanced wild-type TP53 solid tumors and acute leukemia, Siremadlin demonstrated preliminary clinical activity, particularly in acute myeloid leukemia (AML). The overall response rates (ORR) varied significantly based on the dosing schedule [1]. In the 1B schedule (days 1 and 8 of a 28-day cycle), the ORR was 20% (95% CI, 4.3-48.1). In the 1A schedule (day 1 of a 21-day cycle), the ORR was 4.2% (95% CI, 0.1-21.1). In the 2C schedule (days 1-7 of a 28-day cycle), the ORR was 22.2% (95% CI, 8.6-42.3). This demonstrates that the efficacy of Siremadlin is highly schedule-dependent, with intermittent and short-duration schedules showing better activity in AML.

acute myeloid leukemia AML clinical trial response rate

Demonstrated Oral Bioavailability and In Vivo Tumor Regression

Siremadlin has been optimized for oral administration and demonstrates excellent oral bioavailability in preclinical models [1]. In vivo, Siremadlin exhibits a dose-proportional pharmacokinetic (PK) profile and a clear PK/PD relationship, resulting in tumor growth inhibition and regression in SJSA-1 tumor-bearing rats at well-tolerated oral doses [2]. This robust in vivo performance, combined with oral dosing, is a critical advantage for both preclinical research (ease of administration) and clinical development (patient compliance).

oral bioavailability pharmacokinetics xenograft tumor regression

Clinical Combination with Ribociclib in Liposarcoma

Siremadlin has been successfully combined with the CDK4/6 inhibitor ribociclib in a proof-of-concept Phase Ib study for patients with well-differentiated or dedifferentiated liposarcoma (WDLPS/DDLPS) [1]. The combination was well-tolerated and showed encouraging efficacy. In a subset of MDM2/CDK4-amplified liposarcoma patients, the combination therapy resulted in a median overall survival of 23 months [2]. This demonstrates the potential for Siremadlin to be used in rational combination strategies to target multiple oncogenic pathways.

liposarcoma ribociclib CDK4/6 combination therapy

Optimal Research and Industrial Use Cases for Siremadlin


Preclinical In Vivo Efficacy Studies in Xenograft Models

Siremadlin is an ideal candidate for in vivo studies investigating the role of p53 activation in tumor suppression. Its excellent oral bioavailability and dose-proportional PK profile [1] simplify dosing and PK/PD modeling. The compound's ability to induce either cytostatic (p21) or cytotoxic (PUMA) responses based on dosing schedule [2] allows researchers to design nuanced experiments to dissect the molecular mechanisms of p53-mediated tumor control.

Combination Therapy Research, Particularly with CDK4/6 Inhibitors

Given the clinical validation of the Siremadlin + ribociclib combination in liposarcoma [1], Siremadlin is a strong candidate for preclinical and clinical studies exploring rational combinations targeting MDM2 and CDK4/6. This combination strategy is particularly relevant for cancers with co-amplification of MDM2 and CDK4, a common event in sarcomas and other solid tumors.

Investigating p53-Dependent Apoptosis in Hematologic Malignancies

Siremadlin has demonstrated clinical activity in acute myeloid leukemia (AML) with an overall response rate of up to 22.2% in a Phase I study [1]. This makes it a valuable tool for studying p53-mediated apoptosis in leukemia models. Its potency and selectivity can be used to probe the therapeutic window of MDM2 inhibition in hematologic cancers and to identify biomarkers of response and resistance.

Development of Schedule-Optimized Dosing Regimens

The unique schedule-dependent mechanism of action of Siremadlin [1] makes it a compelling molecule for research into optimizing dosing regimens for MDM2 inhibitors. Studies can directly compare continuous low-dose versus intermittent high-dose schedules to understand the impact on tumor cell fate, immune cell infiltration, and the development of resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siremadlin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.